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Compound of Interest

Compound Name: Cresyl Violet acetate

Cat. No.: B10801123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for Cresyl Violet staining of frozen brain sections, a

common histological technique used to visualize Nissl substance in neurons. The protocol and

accompanying data are intended to guide researchers in achieving high-quality, reproducible

staining for anatomical studies, lesion analysis, and cell counting.

Introduction
Cresyl Violet, a basic aniline dye, is widely used in neuroscience to stain Nissl bodies in the

cytoplasm of neurons.[1][2][3] Nissl substance, composed of rough endoplasmic reticulum and

ribosomes, appears a distinct violet or purple-blue color after staining, allowing for the clear

visualization of neuronal cell bodies.[1][2][3][4] This technique is invaluable for identifying

neuronal structures within the brain and spinal cord.[2][3][4]

Quantitative Data Summary
The following table summarizes the key quantitative parameters from various established

protocols for Cresyl Violet staining of frozen brain sections. This allows for easy comparison

and optimization of the procedure based on specific experimental needs and tissue

characteristics.
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Parameter Protocol 1 Protocol 2 Protocol 3 Protocol 4

Section

Thickness
20-50 µm[1][4] 40 or 50 µm[5] 20-50 µm[4] 30 µm

Cresyl Violet

Conc.
Not Specified Not Specified 0.1%[4] 0.1-0.5%[6]

Staining Time 8-14 minutes[1] Not Specified
5-10 minutes[4]

[6]

4-15 minutes[2]

[3]

Staining

Temperature
60°C[1] Not Specified

37-50°C

(optional)[4]

Room

Temperature[7]

[8]

Differentiation
95% Ethanol (1-2

min)[1]

Acidified 70%

Ethanol[5]

95% Ethyl

Alcohol (2-30

min)[4]

90% Ethanol (3

min)[7]

Dehydration

Series

70%, 95%, 100%

Ethanol[1]

95%, 100%

Ethanol[5]
100% Alcohol[4]

90%, 95%, 100%

Ethanol[7]

Clearing Agent Xylene[1] Xylene[5] Xylene[4] Xylene[7]

Experimental Protocol
This protocol provides a step-by-step methodology for Cresyl Violet staining of frozen brain

sections mounted on slides.

Reagents and Solutions
Cresyl Violet Staining Solution (0.1%):

Cresyl Violet Acetate: 0.1 g[4][7]

Distilled Water: 100 ml[4][7]

Glacial Acetic Acid: 0.3 ml (add just before use and filter)[4]

Note: The solution is stable for several months when stored in the dark.[7]
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Ethanol Series: 70%, 95%, and 100% Ethanol

Clearing Agent: Xylene or a xylene substitute

Mounting Medium: A xylene-based mounting medium (e.g., Permount)

Procedure
Slide Preparation:

Remove slides with mounted frozen brain sections from the freezer and allow them to air

dry at room temperature for at least 60 minutes.[7]

Rehydration:

Immerse slides in 100% ethanol for 5 minutes.

Transfer to 95% ethanol for 3 minutes.[1]

Transfer to 70% ethanol for 3 minutes.[1]

Rinse in distilled water for 3 minutes.[1]

Staining:

Immerse slides in the 0.1% Cresyl Violet solution in an oven or incubator at 37-60°C for 5-

15 minutes.[1][4] The optimal time may vary depending on the age of the staining solution

and the tissue type.

Rinsing:

Quickly rinse the slides in distilled water to remove excess stain.[4][6]

Differentiation:

Dip the slides in 70% ethanol.[1]

Differentiate in 95% ethanol for 1-2 minutes.[1] This step is critical for removing

background staining and achieving clear visualization of neurons. The degree of
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differentiation should be monitored microscopically. For a gentler differentiation, 70%

ethanol alone can be used.[5]

Dehydration:

Immerse slides in 100% ethanol for two changes of 5 minutes each.[4]

Clearing:

Clear the slides in xylene or a xylene substitute for two changes of 5 minutes each.[4][5]

Coverslipping:

Mount coverslips onto the slides using a xylene-based mounting medium.[7] Avoid

introducing air bubbles.

Allow the mounting medium to cure before microscopic examination.[7]

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Cresyl Violet staining protocol for frozen

brain sections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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